2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an azepane ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The azepane ring can be introduced via nucleophilic substitution reactions using appropriate azepane derivatives. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .
Chemical Reactions Analysis
2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with halides or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. .
Scientific Research Applications
2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole include:
Azepines: Compounds containing a seven-membered nitrogen-containing ring.
Oxadiazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms.
Nitrophenyl derivatives: Compounds with a nitrophenyl group attached to various functional groups. The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties
Properties
CAS No. |
356078-37-0 |
---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-[4-(azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-17-15(22-11)12-6-7-13(14(10-12)19(20)21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
CNFIWKHYEQOXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.